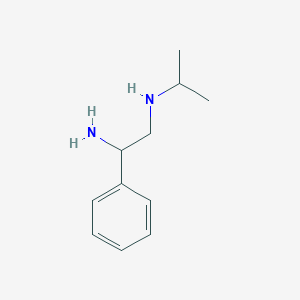
n1-Isopropyl-2-phenylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1-Isopropyl-2-phenylethane-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a diamine derivative, characterized by the presence of an isopropyl group and a phenyl group attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-2-phenylethane-1,2-diamine typically involves the reaction of 2-phenylethylamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
n1-Isopropyl-2-phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
n1-Isopropyl-2-phenylethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of n1-Isopropyl-2-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the compound can interact with binding pockets of target proteins, influencing their function .
類似化合物との比較
Similar Compounds
Similar compounds to n1-Isopropyl-2-phenylethane-1,2-diamine include:
- N,N-Diisopropylethylenediamine
- N1-Phenylbenzene-1,2-diamine
- 1,2-Phenylenediamine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both isopropyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
1-phenyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(2)13-8-11(12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3 |
InChIキー |
KPLOCVWYJHHTAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


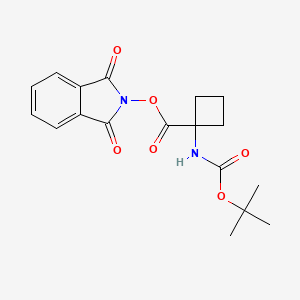
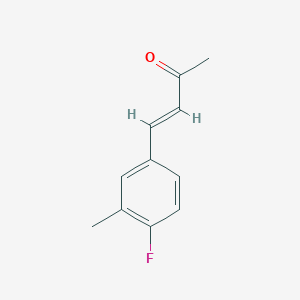
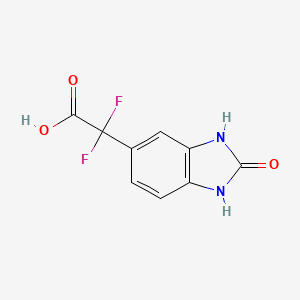

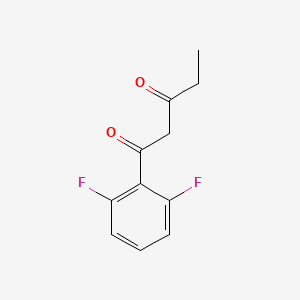
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
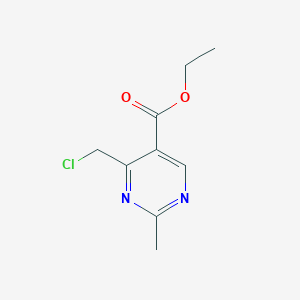
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
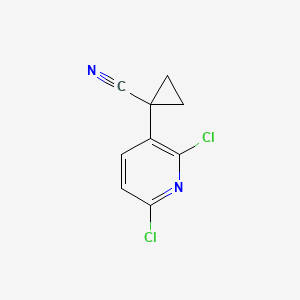

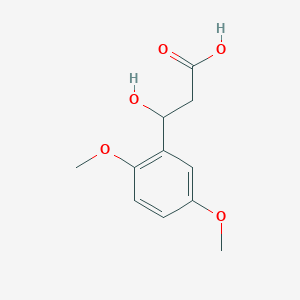


![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)
